1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one

Catalog No.
S13947172
CAS No.
50516-63-7
M.F
C11H13Cl2NO
M. Wt
246.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-o...

CAS Number

50516-63-7

Product Name

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one

IUPAC Name

1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C11H13Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6H2,1-2H3

InChI Key

LZXMNZWXKWSYMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one, also known as Antitrypanosomal agent 1, is a chemical compound with the molecular formula C11H13Cl2NOC_{11}H_{13}Cl_{2}NO. It is a hydrochloride salt with a CAS number of 75144-12-6. The compound appears as an off-white solid and has a melting point ranging from 186 to 188 °C. It is slightly soluble in DMSO and methanol, and it should be stored under inert gas conditions at temperatures between 2-8 °C to maintain stability .

Typical of ketones and amines. It can participate in nucleophilic addition reactions due to the carbonyl group, leading to the formation of various derivatives. Additionally, it can undergo hydrolysis in the presence of water or acids, converting it into corresponding acids or alcohols. The presence of chlorine substituents on the aromatic ring may also influence its reactivity by participating in electrophilic aromatic substitution reactions.

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one exhibits significant biological activity as an antitrypanosomal agent. It acts as a selective inhibitor of trypanothione reductase, which is crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. The compound has an IC50 value of 3.3 μM against trypanothione reductase and an EC50 value of 1 μM against Trypanosoma brucei, indicating its potent inhibitory effects .

The synthesis of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one typically involves several steps:

  • Formation of the Ketone: A suitable aromatic compound is chlorinated at the 3 and 4 positions to yield 3,4-dichlorophenyl derivatives.
  • Alkylation: This intermediate is then reacted with dimethylamine and a suitable alkylating agent (such as propanoyl chloride) to form the desired ketone.
  • Purification: The product is purified through recrystallization or chromatographic techniques to obtain the hydrochloride salt form.

Specific detailed synthetic pathways may vary depending on laboratory protocols and available reagents.

1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one has applications primarily in medicinal chemistry as an antitrypanosomal agent. Its ability to inhibit trypanothione reductase makes it a candidate for further development in treating parasitic infections caused by Trypanosoma species. Additionally, it may serve as a lead compound for designing new drugs targeting similar pathways in other pathogens.

Interaction studies have shown that this compound selectively inhibits trypanothione reductase over glutathione reductase, with a selectivity ratio indicating its potential for therapeutic use without affecting host cellular functions significantly . Further studies may explore its interactions with other biological molecules to understand its mechanism of action better.

Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one. These include:

  • N,N-Dimethyl-2-(3,4-dichlorophenyl)ethanamine
  • 3-(Dimethylamino)propan-1-one
  • 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one

Comparison Table

Compound NameStructureNotable Properties
1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-oneStructureAntitrypanosomal activity; selective inhibitor
N,N-Dimethyl-2-(3,4-dichlorophenyl)ethanamineStructurePotential neuroactive properties
3-(Dimethylamino)propan-1-oneStructurePrecursor for various pharmaceutical compounds
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-oneStructureSimilar biological activity but different selectivity

The uniqueness of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one lies in its specific inhibitory action against trypanothione reductase and its selectivity profile compared to other similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

245.0374194 g/mol

Monoisotopic Mass

245.0374194 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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